

Application Notes and Protocols for Immunofluorescence Staining of ChemR23 (CO23)

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These application notes provide a detailed protocol for the immunofluorescence staining of ChemR23, also known as chemerin receptor 23 or CMKLR1. This document is intended for researchers, scientists, and drug development professionals interested in the localization and functional analysis of this G protein-coupled receptor.

ChemR23 plays a significant role in both initiating and resolving inflammation.[1] Its primary endogenous ligands are the chemerin protein and the lipid mediator resolvin E1. The activation of ChemR23 is implicated in the chemotaxis of various immune cells, including macrophages, dendritic cells, and natural killer cells, to sites of inflammation.[1] Given its involvement in inflammatory processes and its expression in various tissues, the accurate detection and localization of ChemR23 are crucial for research in immunology, oncology, and metabolic diseases.[1]

Data Presentation

The following tables summarize the key quantitative parameters for the immunofluorescence staining of ChemR23. These values are derived from established protocols and should be optimized for specific experimental conditions.

Table 1: Primary and Secondary Antibody Dilutions and Incubation Conditions



| Antibody Type | Target | Host Species | Recommen ded Dilution | Incubation Time | Incubation Temperatur e |
|------------------|--|-----------------|--------------------------|-----------------------|-------------------------------|
| Primary | ChemR23/C MKLR1 | Rabbit | 1:100 - 1:400 | 1 hour - overnight | Room Temperature or 4°C |
| Primary | ChemR23/C MKLR1 | Mouse | 1:50 - 1:200 | 1 hour - overnight | Room Temperature or 4°C |
| Secondary | Anti-Rabbit IgG (Fluorophore- conjugated) | Goat/Donkey | 1:500 - 1:1000 | 30 - 60 minutes | Room Temperature |
| Secondary | Anti-Mouse IgG (Fluorophore- conjugated) | Goat/Donkey | 1:500 - 1:1000 | 30 - 60 minutes | Room Temperature |

Table 2: Reagent Concentrations and Incubation Times for Key Protocol Steps



| Step | Reagent | Concentration | Incubation Time | Temperature |
|-------------------------------------|--|---------------|--------------------|---------------------|
| Fixation (Paraffin- embedded) | 4% Paraformaldehyd e (PFA) | 4% in PBS | 15-20 minutes | Room Temperature |
| Fixation (Frozen Sections) | Ice-cold Acetone | 100% | 10 minutes | -20°C |
| Permeabilization | 0.1-0.5% Triton X-100 in PBS | 0.1-0.5% | 10-15 minutes | Room Temperature |
| Blocking | 1-5% Bovine Serum Albumin (BSA) or Normal Goat/Donkey Serum in PBS | 1-5% | 1 hour | Room Temperature |
| Nuclear Counterstaining | DAPI or Hoechst | 1-5 μg/mL | 5-10 minutes | Room Temperature |

Experimental Protocols

This section provides a detailed methodology for immunofluorescence staining of ChemR23 in both paraffin-embedded tissue sections and cultured cells.

A. Staining Protocol for Paraffin-Embedded Tissue Sections

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
 - Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each, followed by a final wash in distilled water.
- Antigen Retrieval:



- Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
- Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow the slides to cool down to room temperature in the buffer.
- Wash with PBS three times for 5 minutes each.[1]
- Permeabilization:
 - Incubate sections with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
 - Wash with PBS three times for 5 minutes each.[1]
- Blocking:
 - Incubate with Blocking Buffer (e.g., 1-5% BSA or normal serum from the secondary antibody host species in PBS) for 1 hour at room temperature to block non-specific antibody binding.[1]
- Primary Antibody Incubation:
 - Dilute the primary anti-ChemR23 antibody in Antibody Dilution Buffer (e.g., 1% BSA in PBS) according to the recommended dilution in Table 1.
 - Apply the diluted antibody and incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the slides three times for 5 minutes each with PBS.[1]
 - Dilute the fluorophore-conjugated secondary antibody in the Antibody Dilution Buffer.
 - Apply the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[1]
- Counterstaining and Mounting:



- Wash the slides three times for 5 minutes each with PBS, protected from light.[1]
- Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.[1]
- Wash the slides a final time with PBS for 5 minutes.[1]
- Mount the coverslips using an antifade mounting medium.[1]
- · Imaging:
 - Visualize the staining using a fluorescence or confocal microscope.

B. Staining Protocol for Cultured Cells

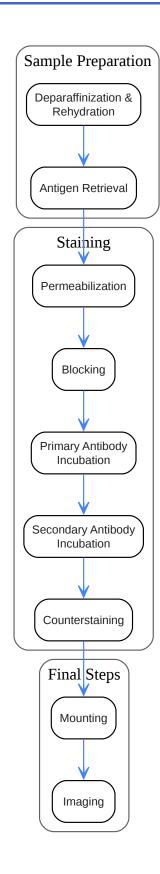
- Cell Seeding:
 - Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
- Fixation:
 - Aspirate the culture medium and rinse the cells with PBS.
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
 - Wash the cells three times for 5 minutes each with PBS.
- · Permeabilization (if required):
 - If using a fixation method other than methanol or acetone, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
 - Wash the cells three times for 5 minutes each with PBS.
- · Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature.



- Primary and Secondary Antibody Incubation:
 - Follow steps 5 and 6 from the paraffin-embedded tissue protocol.
- Counterstaining and Mounting:
 - Follow step 7 from the paraffin-embedded tissue protocol.
- Imaging:
 - Visualize the staining using a fluorescence or confocal microscope.

Visualizations

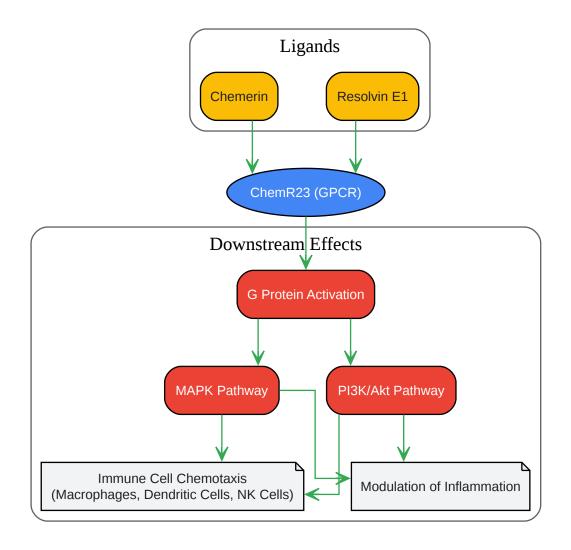




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Caption: Experimental workflow for immunofluorescence staining of ChemR23.





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Caption: Overview of the ChemR23 signaling pathway.

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References

• 1. benchchem.com [benchchem.com]



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